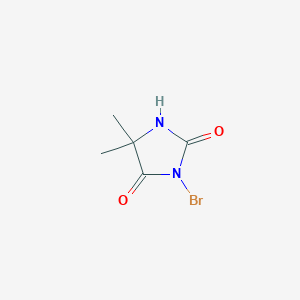

![molecular formula C10H14N2O6 B050109 1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione CAS No. 114262-49-6](/img/structure/B50109.png)

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

説明

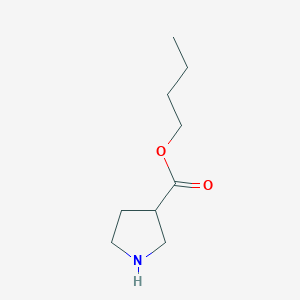

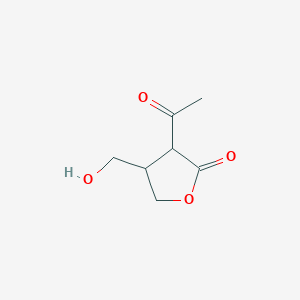

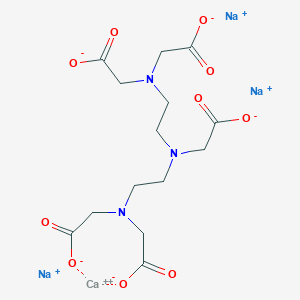

The compound “1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione” is a complex organic molecule. It has a molecular formula of C31H22N2O6 . The structure includes a pyrimidine-2,4-dione ring attached to a hydroxymethyl tetrahydrofuran ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a pyrimidine-2,4-dione ring attached to a hydroxymethyl tetrahydrofuran ring . The exact 3D conformation of the molecule can vary depending on the stereochemistry at the chiral centers .Physical And Chemical Properties Analysis

This compound has a molecular weight of 518.5 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 518.14778643 g/mol .科学的研究の応用

Metabolic Diseases

Uridine plays a pivotal role in various biological processes including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging . Abnormal levels of blood uridine have been found in people with diabetes and obesity, suggesting a link of uridine dysregulation and metabolic disorders .

Neurodegenerative Diseases

Uridine is known to increase neuroplasticity, or the brain’s ability to adapt, remember, and learn by creating and reorganizing synaptic connections . Diseases of aging typically decrease the number of synapses, or nerve cell junctions at which neurotransmitters transmit information to the brain and body .

Depression & Bipolar Disorder

In a study of seven adolescents with bipolar disorder, uridine prevented depressive symptoms .

Nerve Pain & Damage

Uridine may relieve nerve pain and damage .

Lung Diseases

Uridine has been studied for its potential benefits in treating lung diseases .

HIV-Related Problems

Uridine has been explored for its potential benefits in treating HIV-related problems .

Glycogen Synthesis

Uridine is critical to glycogen synthesis through the formation of uridine diphosphate glucose (UDPG). This process can regulate protein modification and affect its function .

Body Temperature and Circadian Rhythms Regulation

Uridine has an effect on body temperature and circadian rhythms, which can regulate the metabolic rate and the expression of metabolic genes .

Anti-Aging Effects

Uridine promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even have anti-aging effects .

Promotion of Nerve Cell Growth

Uridine exerts profound impact on the peripheral nervous system. Multiple lines of evidence suggest that uridine promotes the growth of nerve cells .

Energy Source for Cells

Cells can use uridine, a component of RNA, as a source of energy. Researchers have discovered that cells ranging from healthy immune cells to cancer cells can process uridine from RNA like they do with sugar to sustain growth when glucose is limited .

将来の方向性

特性

IUPAC Name |

1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-10(17)7(15)5(4-13)18-8(10)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)/t5-,7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKORJKMMVZAOZ-UZRKRJFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 13830457 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。